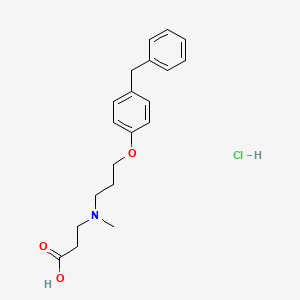
SDZ-62-434
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SDZ-62-434 is a compound known for its role as a platelet-activating factor inhibitor with antitumor activity. It has been studied for its potential in treating various cancers, including leukemia, colorectal cancer, and lung cancer . The compound is also noted for its anti-inflammatory properties, making it a subject of interest in the field of pharmacology .
Preparation Methods
The synthesis of SDZ-62-434 involves the preparation of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinoline analogs. The synthetic route typically includes the following steps:
Formation of the imidazo[2,1-a]isoquinoline core: This involves the reaction of an appropriate aryl aldehyde with an amine to form an imine, followed by cyclization.
Substitution reactions: Various substituents are introduced to the core structure through substitution reactions to achieve the desired analog.
Chemical Reactions Analysis
SDZ-62-434 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.
Scientific Research Applications
SDZ-62-434 has a wide range of scientific research applications:
Cancer Research: It has been studied for its antitumor activity, particularly in leukemia, colorectal cancer, and lung cancer.
Inflammation Research: The compound’s anti-inflammatory properties have been explored in various studies, showing its potential to inhibit inflammatory responses in macrophages and monocytes.
Mechanism of Action
The mechanism of action of SDZ-62-434 involves the inhibition of platelet-activating factor. This inhibition is achieved by interrupting early-activated intracellular signaling cascades composed of phosphoinositide 3-kinase (PI3K)/Akt and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). The compound does not affect other pathways such as extracellular signal-regulated kinase (ERK), Janus kinase-2 (JAK-2), p38, or C-Jun N-terminal kinase (JNK) .
Comparison with Similar Compounds
SDZ-62-434 is unique in its specific inhibition of platelet-activating factor and its strong antitumor and anti-inflammatory activities. Similar compounds include:
Dersalazine: Another platelet-activating factor inhibitor with anti-inflammatory activity.
Rocepafant: A platelet-activating factor antagonist used to attenuate hypoxic-ischemic brain damage.
Quinine: A natural cinchona alkaloid with platelet aggregation inhibitory activity.
These compounds share some functional similarities with this compound but differ in their specific applications and mechanisms of action.
Properties
CAS No. |
115621-95-9 |
|---|---|
Molecular Formula |
C22H25Cl2N3 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
5-(4-piperidin-1-ylphenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline;dihydrochloride |
InChI |
InChI=1S/C22H23N3.2ClH/c1-4-13-24(14-5-1)19-10-8-17(9-11-19)21-16-18-6-2-3-7-20(18)22-23-12-15-25(21)22;;/h2-3,6-11,16H,1,4-5,12-15H2;2*1H |
InChI Key |
BKOQATFPPHQOQH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=NCCN35.Cl.Cl |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=NCCN35.Cl.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
115621-95-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SDZ-62-434; SDZ 62 434; SDZ62434 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Benzoic acid,4-[2-[(1-methyl-5-nitro-1H-imidazol-2-yl)thio]ethoxy]-, sodium salt (1:1)](/img/structure/B1680859.png)




![6-[6-[6-[(12,14-Dihydroxy-10,13-dimethyl-17-pyridazin-4-yl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl)oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyloxane-3,4-diol](/img/structure/B1680870.png)



